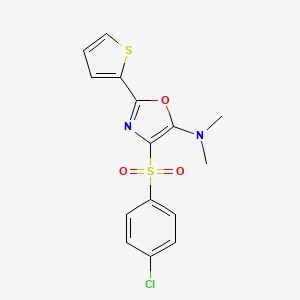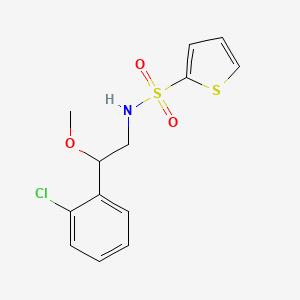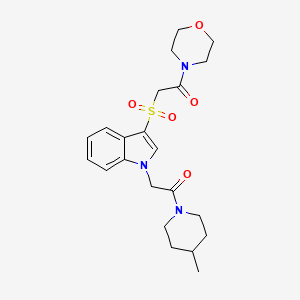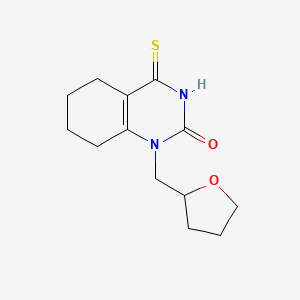
4-(4-chlorophenyl)sulfonyl-N,N-dimethyl-2-thiophen-2-yl-1,3-oxazol-5-amine
カタログ番号 B2656556
CAS番号:
627834-58-6
分子量: 368.85
InChIキー: UVILATFDGDIPHR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)sulfonyl-N,N-dimethyl-2-thiophen-2-yl-1,3-oxazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also referred to as COTI-2, and it has been found to have promising anti-cancer properties.
科学的研究の応用
Synthesis and Antiviral Activity
- Compounds related to the chemical have been synthesized for antiviral applications. For instance, a study synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and found that some compounds exhibited anti-tobacco mosaic virus activity (Chen et al., 2010).
Fluorescent Molecular Probes
- 2,5-Diphenyloxazoles with a similar structure have been developed as fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, making them suitable for developing ultra-sensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).
Luminescence and Spectral Properties
- Studies on 4-(5-aryl-2-oxazolyl)benzenesulfonic acid derivatives, which are structurally related, revealed their spectral and luminescence properties. These compounds showed potential for applications in solvation fluorochromia in polar solvents (Fedyunyaeva & Shershukov, 1993).
Molecular Rearrangements in Organic Synthesis
- Research on molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles, which are structurally akin, provides insights into the synthesis of compounds with potential applications in organic chemistry (L'abbé et al., 1990).
Sulfonamide Synthesis
- The synthesis of various sulfonamides, including those with thiophene sulfonyl derivatives, has been explored. These studies contribute to the broader field of synthetic chemistry and potential applications in material science (Cremlyn et al., 1981; 1992).
Antibiotic Synthesis
- Research on the synthesis of compounds like dimethyl sulfomycinamate, which is structurally related, indicates potential applications in the development of antibiotics (Bagley et al., 2005).
Antimicrobial Agents
- Compounds with a similar structure have been explored for their potential as antimicrobial agents. For example, formazans derived from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate activity against various bacterial and fungal strains (Sah et al., 2014).
Dealkylating Agents
- Chlorophenyl and tribromophenyl chlorothionoformates, related to the chemical of interest, have been studied as dealkylating agents for tertiary amines, indicating their potential use in organic synthesis (Heidari & Baradarani, 2006).
Organic Synthesis and Reactivity
- Research on the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity towards various nucleophiles suggests applications in organic synthesis and material development (Pouzet et al., 1998).
Oxidative Desulfurization
- Studies on oxidative desulfurization using compounds similar to the one indicate potential applications in environmental science and industrial processes (Lu et al., 2010).
Proton-Conducting Polymers
- Research into sulfonated polyimide copolymers for proton conduction has implications in material science, particularly for fuel-cell applications (Saito et al., 2010).
Reaction Mechanisms in Organic Chemistry
- The study of reactions between 2-aminobenzophenone and thiourea, which are structurally related to the compound , provides valuable insights into reaction mechanisms in organic chemistry (Wang et al., 2014).
特性
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N,N-dimethyl-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S2/c1-18(2)15-14(17-13(21-15)12-4-3-9-22-12)23(19,20)11-7-5-10(16)6-8-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVILATFDGDIPHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2656474.png)

![4-({[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2656478.png)



![7-butyl-1,3-dimethyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2656485.png)

![3-Methyl-4-[4-[4-(3-methyl-2-sulfanylidene-1,3-thiazol-4-yl)phenoxy]phenyl]-1,3-thiazole-2-thione](/img/structure/B2656489.png)


![11-((4-(diethylamino)phenyl)amino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2656493.png)

![2-[1-(3,4-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2656495.png)